2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]
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Overview
Description
2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-fluorophenyl)ethan-1-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] typically involves the reaction of 4-fluorobenzaldehyde with thiourea under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanediyl group and fluorophenyl moieties play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Sulfanediylbis[1-(4-chlorophenyl)ethan-1-ol]
- 2,2’-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol]
- 2,2’-Sulfanediylbis[1-(4-methylphenyl)ethan-1-ol]
Uniqueness
Compared to similar compounds, 2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms enhance the compound’s stability and can improve its binding affinity to specific molecular targets.
Properties
CAS No. |
1000775-71-2 |
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Molecular Formula |
C16H16F2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-hydroxyethyl]sulfanylethanol |
InChI |
InChI=1S/C16H16F2O2S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8,15-16,19-20H,9-10H2 |
InChI Key |
BFYUBAIAJQCXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CSCC(C2=CC=C(C=C2)F)O)O)F |
Origin of Product |
United States |
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